molecular formula C18H16ClN3O3 B11320472 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11320472
M. Wt: 357.8 g/mol
InChI Key: ZQJDVERXYVCGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is unique due to the presence of both the oxadiazole ring and the ethylphenoxyacetamide moiety. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity .

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-2-12-3-9-15(10-4-12)24-11-16(23)20-18-21-17(25-22-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

ZQJDVERXYVCGOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.